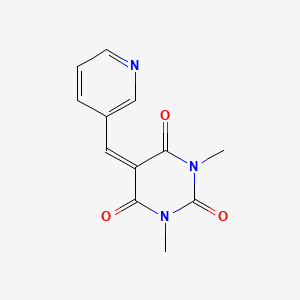

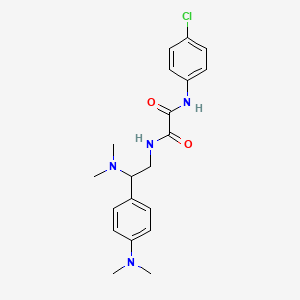

1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of molecules incorporating pyrimidine-2,4,6-triones, known for their versatile applications in synthetic organic chemistry and medicinal chemistry. Its synthesis and properties have been a subject of research due to its potential applications in various fields, excluding its usage as a drug, thus not discussing drug use and dosages or side effects.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves multicomponent reactions, showcasing high efficiency and atom economy. For instance, a tandem Knoevenagel–Michael protocol has been elaborated for the synthesis of a related compound, demonstrating the utility of arylglyoxal monohydrates and 1,3-dimethylbarbituric acid in creating complex molecular structures (Ryzhkova et al., 2023). Such synthetic strategies highlight the potential for creating diverse molecular frameworks.

Scientific Research Applications

Molecular Structure and Interactions

- Molecular Structure Studies : Various derivatives of 1,3-dimethylpyrimidine-2,4,6-trione, similar to the compound , have been studied for their molecular structure, showcasing diverse intermolecular interactions and hydrogen bonding patterns. These studies provide insights into the molecular configurations and potential applications in material science or drug design (da Silva et al., 2005).

Synthesis and Chemical Properties

- Efficient Synthesis Techniques : Research has developed efficient methods for synthesizing variants of 1,3-dimethylpyrimidine-2,4,6-trione, which is critical for its practical applications in various scientific fields. The synthesis process often involves Michael addition, cyclization, and oxidation (Sepay et al., 2016).

Potential Biomedical Applications

- DNA Intercalation Studies : Certain derivatives of 1,3-dimethylpyrimidine-2,4,6-trione have been explored for their potential as DNA intercalators, which is significant for the development of new anticancer drugs. These studies involve nuclear magnetic resonance and molecular dynamic studies, highlighting their potential role in drug discovery (Santana et al., 2020).

Material Science and Catalysis

- Catalysis Research : The compound and its derivatives have been investigated as catalysts in various chemical reactions, including the synthesis of pyrimidine diones under specific conditions. This research has implications for the development of new, efficient catalytic processes in material science (Patil et al., 2020).

properties

IUPAC Name |

1,3-dimethyl-5-(pyridin-3-ylmethylidene)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-14-10(16)9(11(17)15(2)12(14)18)6-8-4-3-5-13-7-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXKEAALXYOFCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CN=CC=C2)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324976 |

Source

|

| Record name | 1,3-dimethyl-5-(pyridin-3-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26667069 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

372495-29-9 |

Source

|

| Record name | 1,3-dimethyl-5-(pyridin-3-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate](/img/structure/B2489919.png)

![2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2489929.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2489931.png)

![3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2489935.png)

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2489936.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2489937.png)

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B2489941.png)